4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-1H-pyrazole
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Overview
Description
4-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.
Substitution with dimethylphenyl groups:
Etherification: The final step involves the formation of the ether linkage by reacting the substituted pyrazole with phenyl methyl ether under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the bromine-substituted positions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dehalogenated compounds.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or electronic characteristics.
Biology and Medicine
Drug Development: Due to its complex structure, the compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Specialty Chemicals: The compound can be used in the synthesis of specialty chemicals with specific applications in various industries, including electronics and coatings.
Mechanism of Action
The mechanism by which 4-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER exerts its effects depends on its application:
Catalysis: As a ligand, it can coordinate to metal centers, facilitating various catalytic processes.
Drug Development: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-{[4-BROMO-3,5-DIPHENYL-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER: Similar structure but lacks the dimethyl groups.
4-{[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER: Similar structure but with chlorine instead of bromine.
Uniqueness
The presence of both bromine and dimethylphenyl groups in 4-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER imparts unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C27H27BrN2O |
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Molecular Weight |
475.4 g/mol |
IUPAC Name |
4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H27BrN2O/c1-17-6-10-22(14-19(17)3)26-25(28)27(23-11-7-18(2)20(4)15-23)30(29-26)16-21-8-12-24(31-5)13-9-21/h6-15H,16H2,1-5H3 |
InChI Key |
BCTPJHLYAFOBHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)C)C)Br)C |
Origin of Product |
United States |
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